molecular formula C24H21N3O2 B2838868 N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide CAS No. 826999-84-2

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B2838868
CAS No.: 826999-84-2
M. Wt: 383.451
InChI Key: KGKPIDIDRWZTKC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small molecule of high interest in medicinal chemistry research, incorporating a benzamide linker and a fused dihydropyrroloquinoline core. This structural class is recognized for its potential in pharmacological investigations. Researchers are particularly interested in quinoline and benzamide derivatives for their diverse biological activities. For instance, structurally related quinoline compounds have been explored as antagonists for neuropeptide Y (NPY) receptors, which are targets for potential therapeutic interventions in conditions such as obesity, cardiovascular diseases, and renal insufficiency . Furthermore, benzamide derivatives have been identified as cell differentiation inducers with antineoplastic (anti-cancer) activity, suggesting potential applications in oncology research . The specific furan-2-ylmethyl moiety is a common heterocyclic component in drug discovery, often utilized to modulate the physicochemical properties and binding affinity of lead compounds. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a standard in analytical chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary experiments to characterize the compound's properties and activity for their specific applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-4-5-18-14-19-10-11-27(23(19)26-22(18)13-16)20-8-6-17(7-9-20)24(28)25-15-21-3-2-12-29-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPIDIDRWZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, including the formation of the furan ring, the pyrroloquinoline moiety, and the benzamide group. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrroloquinoline Moiety: This step often involves the condensation of an appropriate amine with a quinoline derivative, followed by cyclization.

    Coupling Reactions: The final step involves coupling the furan ring and the pyrroloquinoline moiety with a benzamide group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyrroloquinoline moiety can be reduced to form dihydropyrroloquinoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrroloquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrroloquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence (e.g., ) focuses on a structurally distinct pyrrolo[2,3-d]pyrimidine derivative with diazenyl and sugar-like substituents. Further analysis requires access to proprietary databases or unpublished studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide?

  • Methodology : Multi-step synthesis typically involves (i) formation of the pyrroloquinoline core via cyclization reactions (e.g., using polyphosphoric acid or AlCl₃ as catalysts ), (ii) coupling with benzamide derivatives using coupling agents like EDCI/DMAP, and (iii) introducing the furan-2-ylmethyl group via nucleophilic substitution or amidation. Solvent choice (e.g., THF or 1,2-dichloroethane) and temperature control (80–120°C) are critical for yield optimization .
  • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Q. What analytical techniques are essential for structural elucidation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, quinoline aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases due to the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

  • Approach :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Catalyst Optimization : Use HOBt (hydroxybenzotriazole) to reduce racemization during amide bond formation .
  • Temperature Gradients : Perform reactions under reflux (100–120°C) or microwave-assisted synthesis to accelerate kinetics .
    • Troubleshooting : Analyze byproducts via LC-MS to identify hydrolysis or dimerization pathways .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Strategy :

  • DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms or stereochemistry .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded aromatic regions .
  • 2D NMR : Employ HSQC and HMBC to resolve connectivity ambiguities (e.g., furan vs. quinoline ring junctions) .

Q. What experimental designs are recommended to probe the compound’s mechanism of action in cancer cells?

  • Design :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
  • Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
  • Molecular Dynamics Simulations : Model interactions with potential targets (e.g., topoisomerases) to guide mutagenesis studies .
    • Validation : CRISPR knockouts of candidate targets to confirm phenotypic rescue .

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